1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol
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Overview
Description
1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol is a complex organic compound that features a cyclobutane ring, a thiazole ring, and an amino-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions. The amino-substituted phenyl group can be introduced through nucleophilic aromatic substitution reactions.
The cyclobutane ring can be formed via a [2+2] cycloaddition reaction, where two alkenes react under UV light to form the four-membered ring. The final step involves the coupling of the thiazole ring with the cyclobutane ring, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and the use of high-throughput screening to identify the most efficient catalysts for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiazole ring can be reduced under hydrogenation conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The thiazole ring can interact with metal ions, which can be crucial for its biological activity. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclopentan-1-ol: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclohexan-1-ol: Similar structure but with a cyclohexane ring.
1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclopropan-1-ol: Similar structure but with a cyclopropane ring.
Uniqueness
1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol is unique due to the presence of the cyclobutane ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying ring strain and its effects on chemical reactivity and biological activity.
Properties
CAS No. |
1312535-17-3 |
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Molecular Formula |
C14H16N2OS |
Molecular Weight |
260.36 g/mol |
IUPAC Name |
1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol |
InChI |
InChI=1S/C14H16N2OS/c1-9-5-10(7-11(15)6-9)12-8-16-13(18-12)14(17)3-2-4-14/h5-8,17H,2-4,15H2,1H3 |
InChI Key |
YNCWBJWZZDANDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C2=CN=C(S2)C3(CCC3)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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